molecular formula C12H19N3O2S B2522959 N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide CAS No. 1797307-49-3

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Cat. No.: B2522959
CAS No.: 1797307-49-3
M. Wt: 269.36
InChI Key: XOEADBGQVOCUJM-UHFFFAOYSA-N
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Description

N-(2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a heterocyclic sulfonamide derivative featuring a pyrazole core substituted with two cyclopropyl groups at the 3- and 5-positions. The pyrazole ring is connected via an ethyl linker to a methanesulfonamide moiety. The cyclopropyl substituents may enhance metabolic stability and modulate lipophilicity compared to bulkier or polar substituents .

Properties

IUPAC Name

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-18(16,17)13-6-7-15-12(10-4-5-10)8-11(14-15)9-2-3-9/h8-10,13H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEADBGQVOCUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1C(=CC(=N1)C2CC2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dicyclopropyl-1H-pyrazole with an ethylating agent followed by sulfonation. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

Scientific Research Applications

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

Compound Name / ID Core Structure Substituents/Modifications Key Functional Groups
Target Compound Pyrazole 3,5-Dicyclopropyl; ethyl linker to methanesulfonamide Methanesulfonamide, cyclopropyl
(S)-N-(1-(3-(1-Methyl-3-(methylsulfonyl)-biphenyl)... Biphenyl + cyclopropane Difluorophenyl, cyclopropa/cyclopenta fused rings, acetamide Acetamide, difluorophenyl
(S)—N-(7-(2-(1-Amino-2-(3,5-difluorophenyl)ethyl)... Indazole-pyridine Chloropyridine, chlorophenyl, trifluoroacetamide (deprotected to amine) Methanesulfonamide, chlorophenyl

Key Observations :

  • Cyclopropyl vs. Halogenated Substituents: The target compound’s cyclopropyl groups likely increase lipophilicity (logP) compared to the difluorophenyl or chlorophenyl groups in analogs .
  • Linker Flexibility : The ethyl linker in the target compound may offer greater conformational flexibility compared to rigid fused-ring systems in ’s compound.
  • Sulfonamide Position : Methanesulfonamide is retained in both the target and ’s compound, suggesting shared mechanisms of action (e.g., kinase inhibition or protease binding).

Comparison :

  • The target compound’s synthesis may require cyclopropanation under high-strain conditions, whereas ’s compound utilizes cross-coupling for biphenyl assembly.

Biological Activity

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a synthetic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Structural Characteristics

The compound features a pyrazole ring substituted with dicyclopropyl groups and linked to a methanesulfonamide moiety. The unique structure enhances its solubility and reactivity, making it a promising candidate in medicinal chemistry. The dicyclopropyl groups contribute to steric properties that may influence biological interactions.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through inhibition of specific enzymes involved in inflammatory pathways.
  • Anticancer Properties : Studies suggest that this compound may target various cancer cell lines, potentially disrupting cell proliferation and inducing apoptosis. It has been explored for its efficacy against breast cancer cells, where it demonstrated synergistic effects when combined with doxorubicin .

The mechanism of action for this compound likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing effective binding to enzyme active sites. This binding can inhibit enzymatic activity, disrupting metabolic pathways relevant to various diseases .

Case Studies

  • Breast Cancer Cell Lines : In vitro studies on MCF-7 and MDA-MB-231 breast cancer cell lines revealed that the compound exhibited cytotoxic effects. When used in combination with doxorubicin, it enhanced the drug's efficacy, suggesting potential for combination therapies in resistant cancer types .
  • Enzymatic Inhibition : The compound's ability to inhibit specific enzymes was assessed through various assays, demonstrating significant reductions in enzyme activity associated with inflammatory responses.

Comparative Analysis

The following table summarizes the structural features and unique aspects of this compound compared to similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamideContains dimethyl substitutions instead of dicyclopropylDiffering steric hindrance and potential reactivity
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamideFeatures a benzenesulfonamide groupVariation in solubility and biological activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(methylthio)nicotinamideContains a methylthio groupPotentially different pharmacological profiles

Future Directions

Ongoing research aims to further elucidate the structure-activity relationships (SAR) of this compound. Understanding these relationships will aid in the rational design of new derivatives with enhanced biological activities and reduced side effects.

Q & A

Basic: What are the key steps in synthesizing N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves sequential functionalization of the pyrazole core and sulfonamide coupling. Key steps include:

  • Cyclopropane introduction : Reacting 3,5-dicyclopropylpyrazole precursors with ethylenediamine derivatives under controlled pH (7–9) and temperature (60–80°C) to minimize ring-opening side reactions .
  • Sulfonamide coupling : Methanesulfonyl chloride is added to the amine intermediate in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
  • Purification : Thin-layer chromatography (TLC) monitors reaction progress, followed by recrystallization or flash column chromatography for isolation. Optimizing solvent polarity (e.g., ethyl acetate/hexane gradients) improves yield and purity .

Basic: How is the structural characterization of this compound performed?

Methodological Answer:
Structural confirmation requires a combination of techniques:

  • X-ray crystallography : Single-crystal diffraction (using SHELX software) resolves the pyrazole and cyclopropane geometry, with bond angles and torsion angles critical for validating stereochemistry .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify unique proton environments (e.g., cyclopropyl CH2_2 at δ 0.8–1.2 ppm and pyrazole NH at δ 7.5–8.0 ppm). 2D NMR (COSY, HSQC) confirms connectivity .
  • Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]+^+) and fragmentation patterns .

Advanced: What methodologies are used to investigate interactions between this compound and biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Real-time binding kinetics (association/dissociation rates) are measured by immobilizing the target protein on a sensor chip and flowing the compound at varying concentrations .
  • Molecular docking : Software like AutoDock Vina predicts binding poses in enzyme active sites (e.g., cyclooxygenase-2 or kinases). Docking scores and hydrogen-bonding interactions with residues (e.g., Arg120 in COX-2) guide mechanistic hypotheses .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic contributions .

Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound's bioactivity?

Methodological Answer:

  • Functional group substitution : Replace cyclopropyl groups with bulkier substituents (e.g., tert-butyl) to assess steric effects on target binding. Monitor changes in IC50_{50} values via enzymatic assays .
  • Pyrazole ring modification : Introduce electron-withdrawing groups (e.g., nitro) at the 3-position to enhance electrophilicity and interaction with nucleophilic residues .
  • Quantitative SAR (QSAR) : Use CoMFA or CoMSIA models to correlate molecular descriptors (logP, polar surface area) with activity data. Validate predictions with in vitro cytotoxicity assays .

Advanced: What computational approaches are used to model this compound's pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction : Tools like SwissADME calculate logP (lipophilicity), blood-brain barrier permeability, and cytochrome P450 inhibition. For example, the sulfonamide group may reduce BBB penetration due to high polarity .
  • Molecular dynamics (MD) simulations : Simulate binding stability in aqueous environments (e.g., explicit solvent models) to evaluate conformational flexibility of the cyclopropyl groups .
  • Free-energy perturbation (FEP) : Quantify binding affinity differences between analogs by alchemical transformations (e.g., cyclopropyl → vinyl substitution) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Cross-assay validation : Compare results from orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to rule out assay-specific artifacts .
  • Batch reproducibility : Ensure compound purity (>95% via HPLC) and confirm stereochemical consistency (circular dichroism) across experimental replicates .
  • Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to identify trends obscured by experimental variability .

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